KU-60019

ATM kinase inhibition biochemical assay IC50 comparison

KU-60019 is the optimized ATM inhibitor delivering 10-fold greater cellular potency than KU-55933. With 270-fold selectivity over DNA-PK, it reliably blocks radiation-induced p53, γ-H2AX, and AKT phosphorylation at lower, safer concentrations. Validated for glioma radiosensitization and migration/invasion assays, this tool compound ensures reproducible, off-target-minimized results for DNA damage response research.

Molecular Formula C30H33N3O5S
Molecular Weight 547.7 g/mol
CAS No. 925701-46-8
Cat. No. B3026409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-60019
CAS925701-46-8
Synonyms2-(2,6-dimethylmorpholin-4-yl)-N-(5-(6-morpholin-4-yl-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)acetamide
KU 60019
KU-60019
KU60019
Molecular FormulaC30H33N3O5S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
InChIInChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+
InChIKeySCELLOWTHJGVIC-BGYRXZFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KU-60019 (CAS 925701-46-8) ATM Kinase Inhibitor: Potency, Selectivity, and Procurement Considerations


KU-60019 is a potent, reversible, and highly selective inhibitor of the ataxia telangiectasia mutated (ATM) serine/threonine kinase, a critical regulator of the DNA damage response [1]. It was developed as an optimized analogue of the first-generation ATM inhibitor KU-55933, exhibiting an IC50 of 6.3 nM in cell-free assays [1]. KU-60019 displays 270-fold and 1,600-fold selectivity for ATM over the related PIKK family members DNA-PK and ATR, respectively, and shows negligible activity against a panel of 229 additional protein kinases when screened at 1 μM [1].

Why KU-60019 Cannot Be Interchanged with KU-55933 or Other ATM Inhibitors


Despite sharing a core structural scaffold and an overall ATM-targeting mechanism, KU-60019 is not a direct substitute for its predecessor KU-55933, nor for other ATM inhibitors such as KU-59403, CP466722, or AZD0156. KU-60019 was specifically engineered to overcome the aqueous solubility limitations of KU-55933 while preserving target selectivity, enabling more reliable in vitro dosing and cellular assays [1]. Critically, KU-60019 demonstrates 10-fold greater cellular potency than KU-55933 at blocking radiation-induced ATM signaling in human glioma cells—a functional differentiation that cannot be extrapolated from biochemical IC50 values alone [1]. Furthermore, while KU-59403 offers superior in vivo pharmacokinetics for preclinical animal studies and AZD0156 is a clinical-stage candidate, KU-60019 occupies a distinct niche as a validated tool compound for mechanistic studies where direct comparison to KU-55933 and reproducible cellular radiosensitization are required [2].

KU-60019 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Selectivity Profiling


Biochemical Potency: KU-60019 Exhibits ~2-Fold Lower ATM IC50 Than KU-55933

In cell-free biochemical assays measuring ATM kinase activity, KU-60019 inhibits ATM with an IC50 of 6.3 nM, compared to 13 nM for the parent compound KU-55933—representing an approximately 2-fold improvement in biochemical potency [1]. Both compounds were evaluated under comparable cell-free assay conditions using purified ATM kinase and recombinant substrates [2]. The Ki value for KU-60019 was also reported to be half that of KU-55933 [1].

ATM kinase inhibition biochemical assay IC50 comparison PIKK family

Cellular Functional Potency: KU-60019 Is 10-Fold More Effective Than KU-55933 at Blocking Radiation-Induced ATM Signaling

In human glioma U87 and U1242 cells exposed to ionizing radiation, KU-60019 demonstrates 10-fold greater potency than KU-55933 at blocking the phosphorylation of key ATM substrates including p53 (Ser15), γ-H2AX, and CHK2 [1]. Quantitative western blot analysis revealed that 1 μM KU-60019 induced >70% reduction in p53 (S15) phosphorylation, whereas approximately 10 μM KU-55933 was required to achieve the same degree of inhibition—representing a 3- to 10-fold cellular potency differential [1].

cellular target engagement radiation-induced phosphorylation glioma radiosensitization

ATM Selectivity Over DNA-PK: KU-60019 Exhibits 270-Fold Discrimination

KU-60019 demonstrates 270-fold selectivity for ATM over the closely related PIKK family member DNA-PK, with an IC50 of 1.7 μM against DNA-PKcs compared to 6.3 nM against ATM [1]. In contrast, the earlier ATM inhibitor CP466722 exhibits an ATM IC50 of 410 nM—approximately 65-fold less potent than KU-60019—and lacks the same depth of selectivity characterization against the broader PIKK family [2].

kinase selectivity PIKK family DNA-PK off-target profiling

ATM Selectivity Over ATR: KU-60019 Exhibits >1,600-Fold Discrimination

KU-60019 displays >1,600-fold selectivity for ATM over ATR, with an IC50 >10 μM against ATR compared to 6.3 nM against ATM [1]. When screened against a panel of 229 protein kinases at 1 μM concentration, KU-60019 showed little to no nonspecific activity, including against PI3K, mTOR, and mTOR/FKBP12 [1]. This selectivity profile is comparable to that of KU-55933, indicating that the structural modifications improving aqueous solubility did not compromise target discrimination [2].

ATR selectivity PIKK family kinase panel screening off-target profiling

KU-60019 Optimal Research Applications: Scenarios Where KU-60019 Provides Measurable Advantages Over Alternatives


Radiosensitization Studies in Glioma and Other Cancer Cell Lines

Researchers conducting radiation response studies in glioma (U87, U1242) or other cancer cell lines should prioritize KU-60019 over KU-55933 due to its 10-fold greater cellular potency at blocking radiation-induced ATM substrate phosphorylation (p53, γ-H2AX, CHK2) [1]. At 1 μM, KU-60019 achieves >70% reduction in p53 phosphorylation, whereas KU-55933 requires ~10 μM for equivalent inhibition [1]. This potency differential enables lower compound usage, reduces potential off-target effects at high concentrations, and yields dose-enhancement ratios of 1.7 and 4.4 at 1 μM and 10 μM, respectively [1].

AKT and ERK Prosurvival Signaling Pathway Dissection

For studies investigating the intersection between DNA damage response and prosurvival signaling (AKT, ERK), KU-60019 provides a validated tool to interrogate ATM-dependent regulation of AKT S473 phosphorylation. At 3 μM, KU-60019 blocks 70% of basal and ~50% of insulin-induced AKT phosphorylation, and completely reduces radiation-induced AKT phosphorylation below control levels [1]. The ATM-specific nature of this effect is confirmed by the observation that KU-60019 does not affect AKT phosphorylation in ATM-deficient A-T fibroblasts and that the effect is reversed by the phosphatase inhibitor okadaic acid [1]. KU-55933 lacks equivalent quantitative cellular characterization for this specific application.

Glioma Cell Migration and Invasion Inhibition Assays

KU-60019 significantly inhibits migration and invasion of human glioma cells at 3 μM concentration—reducing U87 cell migration by >70% and invasion by ~60%, and U1242 cell migration by >50% and invasion by ~60% [1]. This anti-migratory/invasive phenotype, linked to ATM-mediated AKT regulation, has been quantitatively characterized for KU-60019 but not at comparable depth for KU-55933, making KU-60019 the preferred tool compound for studies examining the role of ATM in cancer cell motility and metastasis [1].

Secondary Pharmacological Confirmation for Clinical ATM Inhibitor Studies

As noted by the Chemical Probes Portal, KU-60019 serves as a valuable secondary confirmation tool for pharmacological observations made with second-generation clinical ATM inhibitors such as AZD0156 or the probe compound AZ-5704 [2]. While KU-59403 offers superior in vivo pharmacokinetics for animal studies and AZD0156 is a clinical-stage candidate, KU-60019 provides a well-characterized, commercially available, and structurally distinct alternative for orthogonal validation of ATM-dependent phenotypes in vitro, thereby strengthening the rigor and reproducibility of mechanistic conclusions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU-60019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.